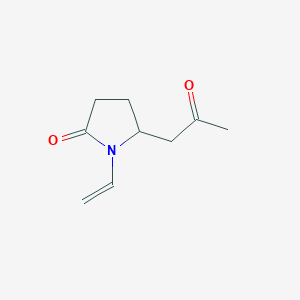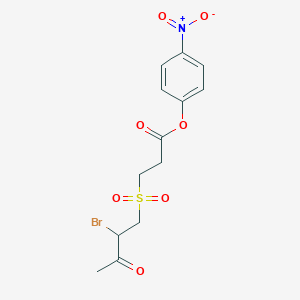
4-Nitrophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate is an organic compound that features a nitrophenyl group, a brominated oxobutane moiety, and a sulfonyl propanoate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate typically involves multiple steps:
Formation of the 4-nitrophenyl ester: This can be achieved by reacting 4-nitrophenol with an appropriate acyl chloride or anhydride in the presence of a base such as pyridine.
Bromination of the oxobutane moiety: The oxobutane moiety can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
4-Nitrophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate can undergo various types of chemical reactions:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in methanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.
Reduction: 4-Aminophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate.
Hydrolysis: 4-Nitrophenol and 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoic acid.
科学的研究の応用
4-Nitrophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through nucleophilic substitution and reduction reactions.
Biology: Potential use in the study of enzyme mechanisms, particularly those involving esterases and sulfatases.
Medicine: Investigated for its potential as a prodrug, where the active drug is released upon enzymatic cleavage.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 4-Nitrophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate involves its interaction with nucleophiles and enzymes:
Nucleophilic substitution: The bromine atom is displaced by a nucleophile, forming a new bond and releasing a bromide ion.
Enzymatic cleavage: Esterases and sulfatases can hydrolyze the ester and sulfonyl bonds, respectively, releasing the active components.
類似化合物との比較
Similar Compounds
4-Nitrophenyl acetate: A simpler ester used in similar enzymatic studies.
2-Bromo-3-oxobutanoic acid: Shares the brominated oxobutane moiety but lacks the nitrophenyl and sulfonyl groups.
4-Nitrophenyl sulfonate: Contains the nitrophenyl and sulfonyl groups but lacks the brominated oxobutane moiety.
Uniqueness
4-Nitrophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in synthetic chemistry and research applications.
特性
CAS番号 |
58936-00-8 |
|---|---|
分子式 |
C13H14BrNO7S |
分子量 |
408.22 g/mol |
IUPAC名 |
(4-nitrophenyl) 3-(2-bromo-3-oxobutyl)sulfonylpropanoate |
InChI |
InChI=1S/C13H14BrNO7S/c1-9(16)12(14)8-23(20,21)7-6-13(17)22-11-4-2-10(3-5-11)15(18)19/h2-5,12H,6-8H2,1H3 |
InChIキー |
AAQAEDDNSQTMCK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(CS(=O)(=O)CCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2-Chloro-9H-thioxanthen-9-ylidene)piperidin-1-yl]ethan-1-one](/img/structure/B14612893.png)
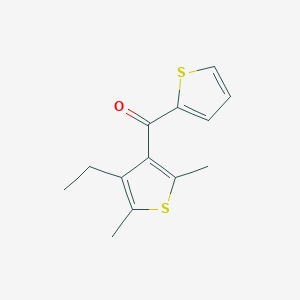
![4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate](/img/structure/B14612904.png)
![3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol](/img/structure/B14612909.png)
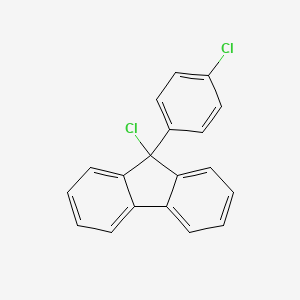



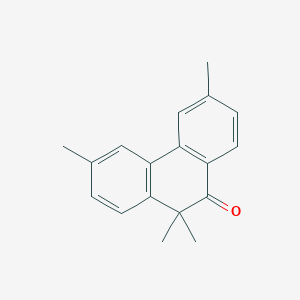

![Carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester](/img/structure/B14612954.png)
![4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14612960.png)
